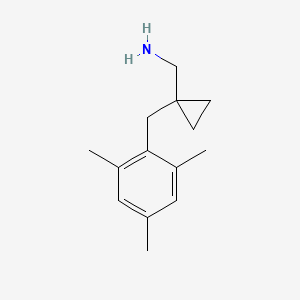
(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine is a complex organic compound characterized by a cyclopropyl group linked to a methanamine moiety, with a 2,4,6-trimethylbenzyl substituent. This unique structure suggests potential for diverse biological activities due to the steric and electronic effects of the bulky trimethylbenzyl group. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.
Molecular Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Neurotransmitter modulation
- Antidepressant properties
- Potential anesthetic effects
These activities suggest that this compound may also interact with various biological targets such as receptors or enzymes.
Interaction Studies
Interaction studies involving this compound could focus on its binding affinity to biological targets. Computational methods like molecular docking are essential for predicting how this compound interacts at the molecular level. Experimental studies assessing cytotoxicity and mechanism of action against various cell lines are also necessary.
Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines. For instance, similar compounds have shown activity against PAK1, a kinase implicated in cancer progression. The inhibition of PAK1 has been linked to antiproliferative activity in MDA-MB-231 cells, suggesting that this compound could potentially act through similar pathways .
2. Structural Activity Relationship (SAR)
A detailed SAR analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. For example, the introduction of various substituents on the benzyl group has been shown to influence binding affinity and overall potency against specific targets .
| Compound | Structure Features | Notable Activities |
|---|---|---|
| Cyclopropylamine | Cyclopropane ring with an amine | Neurotransmitter modulation |
| Benzylamine | Benzene ring with an amine | Antidepressant properties |
| N,N-Dimethylcyclopropanamine | Cyclopropane with dimethyl substitution | Potential anesthetic effects |
Synthesis Approaches
The synthesis of this compound can be approached through various organic reactions. The methodologies include:
- Catalytic asymmetric synthesis : Utilizing chiral catalysts for high-yield production.
- Functionalization strategies : Modifying the core structure while preserving functional groups.
These synthetic routes can facilitate the exploration of derivative compounds with enhanced biological profiles.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
[1-[(2,4,6-trimethylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C14H21N/c1-10-6-11(2)13(12(3)7-10)8-14(9-15)4-5-14/h6-7H,4-5,8-9,15H2,1-3H3 |
InChI Key |
WDTXHIWZJSDWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2(CC2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















